

physical and chemical properties of littorine

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Compound of Interest

Compound Name: *Littorine*

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Littorine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including species of *Datura* and *Atropa belladonna*. It is a significant biosynthetic precursor to the pharmacologically important alkaloids hyoscyamine and scopolamine. This technical guide provides an in-depth overview of the physical and chemical properties of **littorine**, detailed experimental protocols for its extraction, purification, and characterization, and a discussion of its known role in biological signaling pathways.

Physical and Chemical Properties

Littorine is a white, crystalline solid. Its chemical structure consists of a tropine base esterified with (R)-phenyllactic acid.

Table 1: Physical and Chemical Properties of Littorine

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₃ NO ₃	[1][2]
Molecular Weight	289.37 g/mol	[1][2]
Melting Point	80 °C	[3]
Boiling Point	Data not available	
Appearance	White crystalline solid	
Solubility	Soluble in DMSO. Littorine hydrochloride is slightly soluble in water and methanol.	
pKa	Data not available	
CAS Number	21956-47-8	
IUPAC Name	(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (2R)-2-hydroxy-3-phenylpropanoate	

Table 2: Spectroscopic Data for Littorine

Technique	Key Data Points	Source(s)
¹³ C NMR	Chemical shifts observed at 173.2 ppm (C-1') and in the aromatic region (120-140 ppm).	
Mass Spectrometry	Exact Mass: 289.1678	

Experimental Protocols

Extraction and Purification of Littorine from Datura Species

This protocol is a general method for the extraction of tropane alkaloids from Datura plant material and can be adapted for the specific isolation of **littorine**.

Materials:

- Dried and powdered Datura plant material (e.g., leaves, seeds)
- Methanol
- Chloroform
- 25% Ammonia solution
- 1N Sulfuric acid
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvent system for column chromatography (e.g., chloroform:methanol gradient)
- Rotary evaporator
- Filtration apparatus
- Separatory funnel

Procedure:

- Extraction: Macerate 100 g of dried, powdered plant material in a 1 L mixture of chloroform, methanol, and 25% ammonia solution (15:15:1 v/v/v) for 24 hours at room temperature with occasional stirring.
- Filtration: Filter the mixture and wash the plant residue with the same solvent system. Combine the filtrates.
- Acid-Base Extraction: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of 1N sulfuric acid. Wash the

acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds.

- Basification and Re-extraction: Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution. Extract the alkaloids with 3 x 50 mL of chloroform.
- Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract.
- Purification by Column Chromatography:
 - Prepare a silica gel column packed in chloroform.
 - Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
 - Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
 - Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:ammonia - 85:14:1) and visualizing with Dragendorff's reagent.
 - Combine the fractions containing **littorine** and evaporate the solvent to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC) Analysis of Littorine

This method can be used for the quantification of **littorine** in plant extracts.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

- A gradient of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water).

Procedure:

- **Standard Preparation:** Prepare a stock solution of pure **littorine** in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
- **Sample Preparation:** Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.
- **Chromatographic Conditions:**
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 µL
 - Column temperature: 25 °C
 - UV detection wavelength: 210 nm
- **Analysis:** Inject the standards and samples into the HPLC system. Identify the **littorine** peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of **littorine** in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Characterization of Littorine

NMR spectroscopy is used to confirm the structure of the isolated **littorine**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Solvent:

- Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

Procedure:

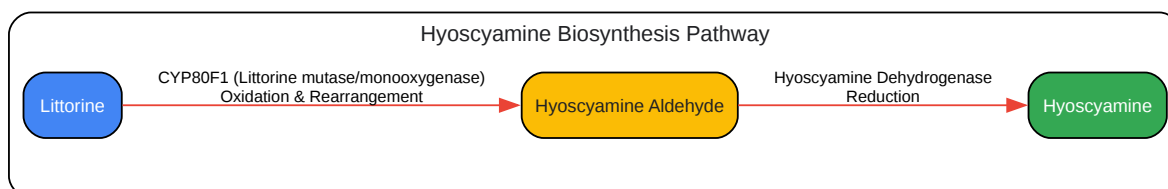
- Sample Preparation: Dissolve 5-10 mg of purified **littorine** in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to observe the proton signals.
 - Acquire a ^{13}C NMR spectrum to observe the carbon signals.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity between protons and carbons and confirm the structure.
- Data Analysis: Process the NMR data and compare the chemical shifts and coupling constants with published data for **littorine** to confirm its identity.

Signaling Pathways

The primary and well-established signaling pathway involving **littorine** is its role as a key intermediate in the biosynthesis of hyoscyamine.

Biosynthesis of Hyoscyamine from Littorine

Littorine undergoes an intramolecular rearrangement to form hyoscyamine. This conversion is catalyzed by the cytochrome P450 enzyme, CYP80F1, also known as **littorine** mutase/monooxygenase. The process involves an oxidation and rearrangement of the phenyllactic acid moiety of **littorine** to the tropic acid moiety of hyoscyamine.

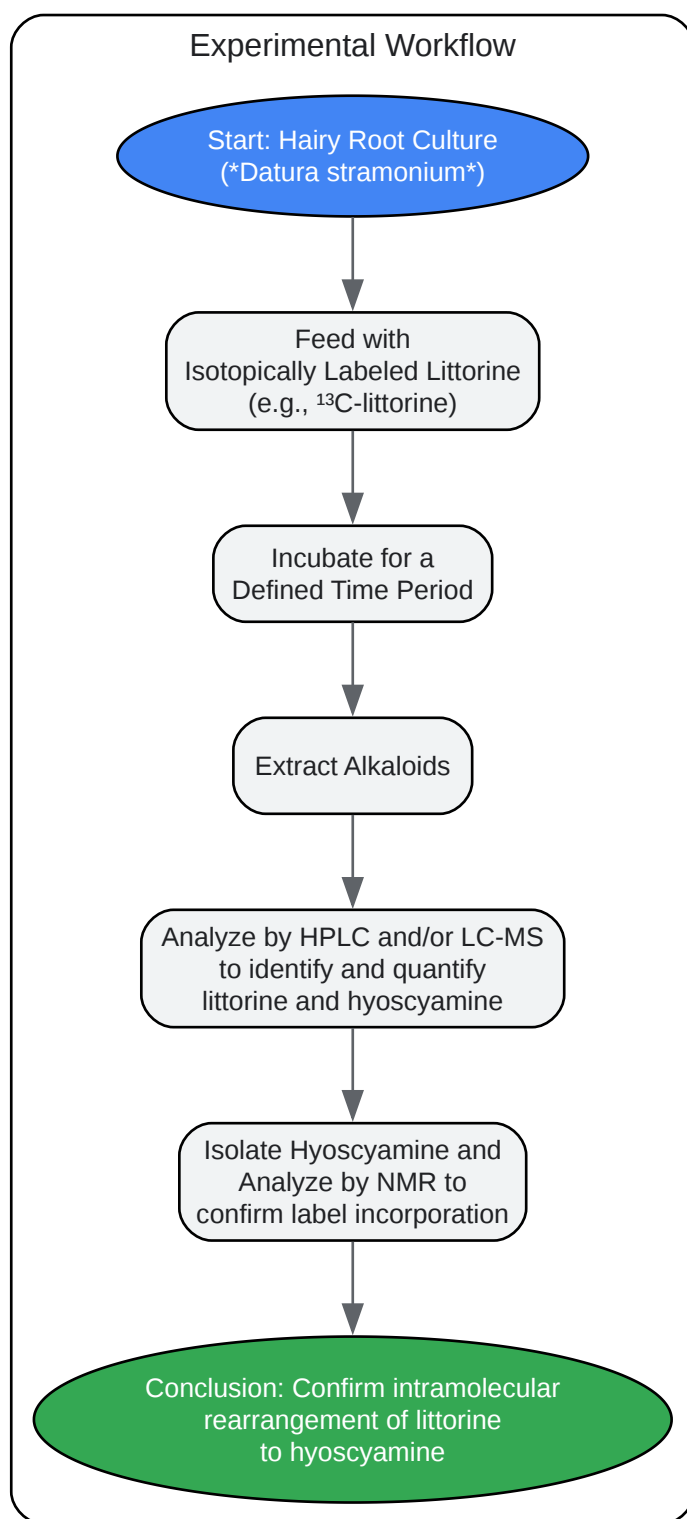


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Caption: Biosynthesis of hyoscyamine from **littorine**.

Experimental Workflow for Studying Littorine's Role in Hyoscyamine Biosynthesis

The following workflow outlines a typical experimental approach to investigate the conversion of **littorine** to hyoscyamine in a plant system, such as hairy root cultures of *Datura stramonium*.



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Caption: Workflow for tracing **littorine**'s conversion.

Conclusion

Littorine stands as a crucial molecule in the biosynthesis of tropane alkaloids with significant medicinal applications. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols for its study. Further research into the specific pharmacological activities of **littorine** itself, beyond its role as a precursor, may reveal new therapeutic potentials.

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